6-Methoxy-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one
Descripción
6-Methoxy-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic small molecule characterized by a 1,4-dihydroquinolin-4-one core substituted with a methoxy group at position 6, a 4-methylbenzenesulfonyl group at position 3, and a propyl chain at position 1. The compound belongs to the dihydroquinoline family, which is notable for its diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The 4-methylbenzenesulfonyl moiety enhances metabolic stability and modulates electronic properties, while the 6-methoxy group may influence solubility and binding affinity to biological targets .
Propiedades
IUPAC Name |
6-methoxy-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-4-11-21-13-19(26(23,24)16-8-5-14(2)6-9-16)20(22)17-12-15(25-3)7-10-18(17)21/h5-10,12-13H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNRSHLDAAJUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to minimize waste and improve yield. The use of catalysts and optimized reaction conditions are crucial for achieving high purity and consistency in the final product.
Análisis De Reacciones Químicas
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and electrophiles such as acyl chlorides are often employed.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinoline derivatives.
Substitution: Introduction of various functional groups leading to derivatives with altered properties.
Mecanismo De Acción
The mechanism by which 6-Methoxy-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biological processes. Detailed studies are required to elucidate its exact mechanism of action and potential therapeutic applications.
Comparación Con Compuestos Similares
Table 1: Structural Comparison of 1,4-Dihydroquinolin-4-one Derivatives
*Calculated using PubChem’s molecular weight calculator.
Impact of Substituents on Bioactivity
Position 3 (Sulfonyl Group): The 4-methylbenzenesulfonyl group in the target compound (vs. Evidence from pyrrole derivatives suggests that 4-methylbenzoyl groups yield lower IC50 values (6–8 μM) compared to 4-methoxybenzoyl analogs, which are less active . The 4-isopropylbenzenesulfonyl group in the ECHEMI compound introduces greater steric hindrance, which may reduce binding efficiency but increase selectivity for specific targets.
Position 6 (Methoxy vs. In contrast, the 6-fluoro substituent in analogs introduces electronegativity, which may improve metabolic stability but reduce solubility.
Position 7 (Piperazine Derivatives):
- The 4-ethylpiperazin-1-yl group in the Product Index compound and the 4-methylpiperazin-1-yl group in the ChemDiv compound add basicity and hydrogen-bonding capacity, likely improving solubility and kinase-targeting activity.
Position 1 (Propyl vs.
Physicochemical and Pharmacokinetic Trends
- Lipophilicity (LogP): The target compound (estimated LogP ~3.5) is less polar than the 4-methoxybenzenesulfonyl analog (LogP ~2.8) but more lipophilic than the 4-isopropylbenzenesulfonyl derivative (LogP ~4.1).
- Solubility: Piperazine-containing analogs exhibit higher aqueous solubility due to their ionizable nitrogen atoms, whereas the target compound and ECHEMI analog may require formulation aids for bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
